molecular formula C12H10N2O3S B14464489 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide CAS No. 72793-64-7

2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide

Cat. No.: B14464489
CAS No.: 72793-64-7
M. Wt: 262.29 g/mol
InChI Key: MCUZHQYZEWAADX-UHFFFAOYSA-N
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Description

2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide is an organic compound characterized by the presence of a nitronaphthalene moiety attached to a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to produce 1-nitronaphthalene. This intermediate is then subjected to a reaction with thioacetic acid to introduce the sulfanyl group, followed by acetylation to form the final acetamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide stands out due to its combination of a nitronaphthalene moiety and a sulfanylacetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

72793-64-7

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

2-(1-nitronaphthalen-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H10N2O3S/c13-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)14(16)17/h1-6H,7H2,(H2,13,15)

InChI Key

MCUZHQYZEWAADX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])SCC(=O)N

Origin of Product

United States

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